molecular formula C8H14ClN3S B3114669 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride CAS No. 2034154-74-8

3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride

Cat. No.: B3114669
CAS No.: 2034154-74-8
M. Wt: 219.74
InChI Key: RWKZYXUTOVGCAR-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

2-methyl-5-piperidin-3-yl-1,3,4-thiadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S.ClH/c1-6-10-11-8(12-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKZYXUTOVGCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride typically involves the reaction of piperidine with 5-methyl-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like ethanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties:
Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial activity. The compound is being investigated for its potential to inhibit the growth of various bacteria and fungi. Studies have shown that it disrupts essential biochemical pathways in microbial cells, leading to cell death.

Anticancer Activity:
Preliminary studies suggest that 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride may possess anticancer properties. Its mechanism of action could involve the modulation of specific signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Effects:
The compound is also being explored for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, providing a therapeutic avenue for inflammatory diseases.

Materials Science Applications

Development of New Materials:
Due to its unique electronic and optical properties, this compound is being utilized in the development of novel materials. These materials may find applications in electronic devices or sensors where specific conductivity or optical characteristics are required .

Biological Studies

Biological Pathway Probes:
The compound serves as a valuable probe in biological studies aimed at understanding complex cellular mechanisms. Its ability to interact with various biological targets allows researchers to investigate the roles of specific pathways in health and disease .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of various thiadiazole derivatives, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Mechanisms
A study investigating the anticancer mechanisms of thiadiazole derivatives found that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This finding supports further exploration into its use as an anticancer agent.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride is unique due to its specific combination of a piperidine ring and a thiadiazole moiety. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring and a 5-methyl-1,3,4-thiadiazole moiety. Its molecular formula is C8H14ClN3SC_8H_{14}ClN_3S, with a molecular weight of 219.74 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for various pharmacological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various pathogens, including:

  • Listeria monocytogenes
  • Escherichia coli

The compound's antimicrobial efficacy is comparable to established antibiotics such as ampicillin and vancomycin.

Antitumor Activity

In vitro studies have demonstrated promising antitumor effects against several cancer cell lines. For instance, the compound has shown cytotoxicity against:

  • Breast cancer (MCF-7)
  • Lung cancer (A549)
  • Cervical cancer (HeLa)

The half-maximal inhibitory concentration (IC50) values for these cell lines indicate significant potency, suggesting its potential use as an anticancer agent .

Molecular docking studies suggest that this compound may interact with specific biological targets involved in cancer progression and bacterial resistance mechanisms. These interactions could disrupt critical pathways in tumor cells and enhance its antimicrobial effects.

Comparative Analysis of Similar Compounds

The unique structure of this compound sets it apart from other thiadiazole derivatives. Below is a comparative table highlighting its structural features and notable activities relative to similar compounds:

Compound NameStructural FeaturesNotable Activities
5-Methyl-1,3,4-thiadiazoleContains a thiadiazole ringAntimicrobial properties
PiperidineSix-membered saturated ringCentral nervous system effects
2-Amino-5-methylthiadiazoleAmino group substitution on thiadiazoleAntitumor activity
4-(5-Methylthiadiazol-2-yl)anilineAniline derivative with thiadiazolePotential anti-inflammatory effects

This table emphasizes the distinctiveness of this compound in terms of its biological activities and structural features.

Case Studies and Research Findings

Several studies have investigated the biological activity of derivatives based on the thiadiazole scaffold. For example:

  • Antitumor Studies : A study demonstrated that derivatives of thiadiazole exhibited increased cytotoxicity against MCF-7 cells with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Studies : Another investigation revealed that certain thiadiazole derivatives showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria compared to standard treatments like streptomycin and fluconazole .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives under acidic or oxidative conditions.
  • Step 2 : Piperidine functionalization through nucleophilic substitution or coupling reactions. For example, oxalyl chloride-mediated acylation in chloroform, followed by reaction with piperidine derivatives, as seen in analogous syntheses .
  • Step 3 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol).
  • Purification : Silica gel column chromatography (chloroform:methanol, 50:1) or recrystallization from hexane/acetone mixtures .

Q. Key Reaction Parameters :

StepConditionsReference
Thiadiazole formationAcidic reflux (e.g., HCl, 80°C, 4h)
Piperidine couplingRoom temperature, chloroform, 1h
Salt formationHCl gas in ethanol, 0°C

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :
  • 1H/13C NMR : Identify protons on the thiadiazole ring (e.g., δ 8.6–9.0 ppm for =CH-OH groups in analogous structures) and piperidine substituents (δ 2.4–3.6 ppm for N-CH2) .
  • IR Spectroscopy : Detect characteristic C=N (1612–1636 cm⁻¹) and S-N (1382–1417 cm⁻¹) stretches .
  • LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 562.6) and isotopic patterns .
  • X-ray Crystallography (if available): Resolve bond angles and spatial arrangement of the thiadiazole-piperidine core, as demonstrated for related thiadiazole derivatives .

Q. What storage conditions maximize the compound’s stability?

  • Methodological Answer :
  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .
  • Humidity : Use desiccants (e.g., silica gel) to avoid moisture absorption, which can degrade the hydrochloride salt .
  • Light Sensitivity : Protect from prolonged UV exposure, as thiadiazole rings may undergo photolytic cleavage .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency in thiadiazole formation .
  • Solvent Optimization : Replace chloroform with DMF or DCM to improve solubility of intermediates .
  • Reaction Monitoring : Use TLC (toluene:ethyl acetate:water, 8.7:1.2:1.1) to track reaction progress and minimize byproducts .
  • Work-Up Adjustments : Employ co-evaporation with hexane to remove excess oxalyl chloride, reducing side reactions .

Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer :
  • Step 1 : Validate experimental conditions (e.g., deuterated solvent purity, temperature calibration) .
  • Step 2 : Compare with structurally similar compounds (e.g., 4-chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]pyridazinone) to identify expected shifts .
  • Step 3 : Perform DFT calculations (B3LYP/6-31G*) to simulate NMR spectra and reconcile discrepancies in piperidine ring conformers .

Q. What strategies are effective in designing bioactive analogs of this compound?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the thiadiazole ring with 1,3,4-oxadiazole or triazole moieties to modulate pharmacokinetics .
  • Piperidine Modifications : Introduce methyl or hydroxymethyl groups at the 4-position to enhance binding affinity, as seen in related piperidine sulfonamides .
  • Activity Testing : Use in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) to prioritize analogs. Reference protocols from analogous studies on thiadiazole derivatives .

Data Contradiction Analysis Example

Scenario : Discrepancy between observed LC-MS ([M+H]⁺ = 233.1) and theoretical molecular weight (232.71 g/mol).
Resolution Steps :

Check ionization mode (positive/negative) and adduct formation (e.g., Na⁺, K⁺).

Recalculate molecular formula (C₉H₁₇ClN₄O) using high-resolution MS to confirm isotopic distribution .

Analyze for residual solvents (e.g., ethanol, hexane) via GC-MS, which may contribute to mass shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride
Reactant of Route 2
3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride

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